Superior Antinociceptive Activity of O-Phthalimide-C3-acid-Derived Conjugate vs. C2 Homolog Derivative
In a direct comparative study, derivatives prepared from O-Phthalimide-C3-acid (4-phthalimidobutyric acid) and its C2 homolog (3-phthalimidopropionic acid) were evaluated for antinociceptive activity using the acetic acid-induced writhing test in mice [1]. The O-Phthalimide-C3-acid-derived dimeric amide (compound 4) exhibited 88% inhibition at 80 mg/kg, significantly outperforming the C2-derived analog (compound 3) and the reference drugs indomethacin, acetylsalicylic acid, and paracetamol [1].
| Evidence Dimension | Antinociceptive activity (% inhibition) |
|---|---|
| Target Compound Data | 88% inhibition at 80 mg/kg (compound 4 derived from O-Phthalimide-C3-acid) |
| Comparator Or Baseline | Compound 3 derived from 3-phthalimidopropionic acid (C2 spacer); reference drugs indomethacin, ASA, paracetamol |
| Quantified Difference | Compound 4 exhibited the highest analgesic effect and was more pronounced than compound 3 and reference drugs |
| Conditions | Acetic acid-induced writhing test in mice; dose: 80 mg/kg |
Why This Matters
Demonstrates that the C3 spacer length in O-Phthalimide-C3-acid yields derivatives with enhanced antinociceptive efficacy, a critical consideration for medicinal chemists designing analgesic candidates.
- [1] Okunrobo, L. O.; Usifoh, C. O. Reaction of phthalimido alkyl acids with isopropylamine: synthesis, anti-inflammatory and antinociceptive properties. African Journal of Biotechnology. 2006, 5(8), 643-647. View Source
